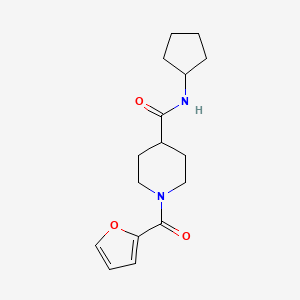
N-cyclopentyl-1-(2-furoyl)piperidine-4-carboxamide
説明
N-cyclopentyl-1-(2-furoyl)piperidine-4-carboxamide, also known as CPP or CPP-115, is a potent inhibitor of the enzyme aminopeptidase N (APN). This molecule has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
作用機序
N-cyclopentyl-1-(2-furoyl)piperidine-4-carboxamide-115 inhibits APN by binding to the active site of the enzyme, preventing it from breaking down neuropeptides and neurotransmitters. This inhibition can lead to increased levels of these molecules in the brain, which can improve cognitive function and alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
Research has shown that this compound-115 can increase levels of neuropeptides and neurotransmitters in the brain, which can improve cognitive function and alleviate symptoms of neurological disorders. Additionally, this compound-115 has been shown to have a low toxicity profile, making it a promising candidate for therapeutic applications.
実験室実験の利点と制限
One advantage of using N-cyclopentyl-1-(2-furoyl)piperidine-4-carboxamide-115 in lab experiments is its high potency and specificity for APN inhibition. This allows for precise control over the levels of neuropeptides and neurotransmitters in the brain, which can be useful for studying their effects on cognitive function and neurological disorders. However, one limitation of using this compound-115 is its high cost, which can limit its use in certain research settings.
将来の方向性
There are several future directions for research on N-cyclopentyl-1-(2-furoyl)piperidine-4-carboxamide-115. One potential application is in the treatment of cocaine addiction, as research has shown that APN inhibition can reduce cocaine-seeking behavior in animal models. Additionally, research is ongoing to investigate the potential therapeutic applications of this compound-115 in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, further research is needed to better understand the long-term effects of this compound-115 on cognitive function and neurological health.
科学的研究の応用
N-cyclopentyl-1-(2-furoyl)piperidine-4-carboxamide-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Research has shown that this compound-115 can effectively inhibit APN, which plays a crucial role in the metabolism of neuropeptides and neurotransmitters in the brain. This inhibition can lead to increased levels of these molecules in the brain, which can potentially improve cognitive function and alleviate symptoms of neurological disorders.
特性
IUPAC Name |
N-cyclopentyl-1-(furan-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(17-13-4-1-2-5-13)12-7-9-18(10-8-12)16(20)14-6-3-11-21-14/h3,6,11-13H,1-2,4-5,7-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHRIXMWSZHGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B4727558.png)


![{[5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetic acid](/img/structure/B4727589.png)
![ethyl 2-[({[3-(4-bromo-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4727591.png)
![4-(1-piperidinyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4727600.png)
![N-[4-(aminosulfonyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4727607.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]-N-propylbenzenesulfonamide](/img/structure/B4727612.png)
![3-(4-methoxyphenyl)-1-(2-phenylvinyl)benzo[f]quinoline](/img/structure/B4727620.png)
![5-[(diethylamino)sulfonyl]-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B4727633.png)
![methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate](/img/structure/B4727645.png)
![N-(2-methoxyethyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4727655.png)
![methyl 4-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B4727660.png)
